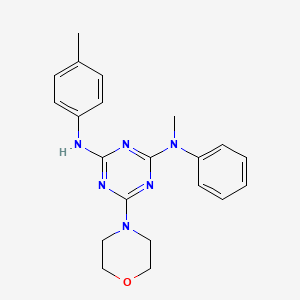
N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, also known as MPT0G211, is a novel small molecule compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of triazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Applications De Recherche Scientifique
Synthesis of Heterocycles
Research demonstrates the utility of related compounds in the synthesis of heterocycles, such as morpholines and piperazines, through reactions with amino alcohols or diamines. This process offers a route to stereodefined C-substituted structures, showcasing the relevance of triazine derivatives in organic synthesis for producing molecules with potential biological activity (Matlock et al., 2015).
Chemical Modifications
The reactivity of triazine derivatives toward various reagents has been explored, revealing opportunities for creating diverse chemical structures. For instance, reactions with phosphorus pentasulfide or morpholine can lead to the formation of novel compounds, indicating the versatility of triazine derivatives in chemical modifications (Collins et al., 2000).
Vanadium(V) Compounds
Triazine derivatives have been employed in the synthesis of vanadium(V) compounds, with implications for their use in medicine, analysis, and catalysis. The strong metal-ligand bonds formed by the electron-rich triazine ring nitrogen atoms underscore the potential of these compounds in developing new catalytic systems or therapeutic agents (Nikolakis et al., 2008).
Antimicrobial Activities
Research into 1,3,4-oxadiazole derivatives linked with triazine and morpholino groups has shown promising antimicrobial properties. These studies suggest that triazine derivatives can serve as a scaffold for developing new antimicrobial agents, highlighting their potential in addressing drug-resistant bacterial and fungal infections (Chikhalia et al., 2009).
Luminescence Properties
The exploration of platinum diimine bis(acetylide) complexes, where triazine derivatives play a crucial role, has opened avenues in the study of luminescent materials. These findings point to the application of triazine-based compounds in the development of new materials for optical devices or sensors (Hissler et al., 2000).
Heat-resistant Polyamides
The synthesis of polyamides incorporating a triazine ring indicates the potential of these compounds in creating new materials with excellent thermal stability and flame retardancy. This research underscores the importance of triazine derivatives in materials science, particularly in developing high-performance polymers (Dinari & Haghighi, 2017).
Propriétés
IUPAC Name |
4-N-methyl-2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16-8-10-17(11-9-16)22-19-23-20(26(2)18-6-4-3-5-7-18)25-21(24-19)27-12-14-28-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZCKPZCRHZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

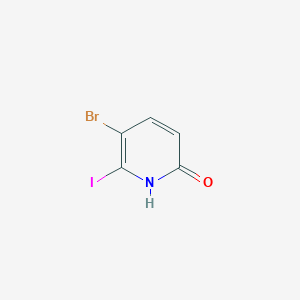


![(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2462233.png)
![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)
![3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462235.png)
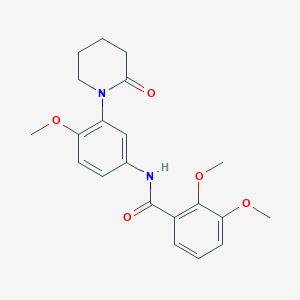
![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)

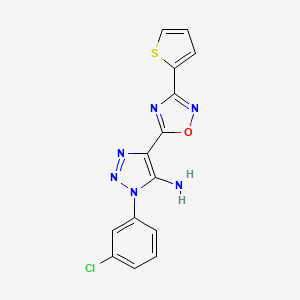

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)
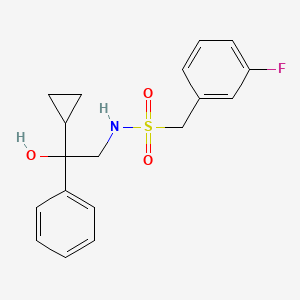
![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)